molecular formula C9H15N3O3S B2403841 tert-butyl [(1S)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate CAS No. 1173685-53-4

tert-butyl [(1S)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate

Cat. No.: B2403841
CAS No.: 1173685-53-4
M. Wt: 245.3
InChI Key: YXKPNCFZPSYTBZ-YFKPBYRVSA-N
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Description

tert-butyl [(1S)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate is a sophisticated chiral building block of significant value in medicinal chemistry, particularly in the development of protease inhibitors. Its core structure integrates a 1,3,4-oxadiazole ring, a privileged scaffold known for its diverse biological activities and ability to participate in key hydrogen bonding interactions source . The mercapto (-SH) group on the heterocycle provides a critical functional handle for further chemical elaboration, allowing researchers to construct molecules that can interact with the active sites of various enzyme targets. This compound is specifically designed for the synthesis of potential inhibitors for enzymes like Deubiquitinases (DUBs) and other cysteine proteases, where the oxadiazole-thiol motif can mimic a transition state or form a reversible covalent bond with the catalytic cysteine residue source . The presence of the Boc-protected (tert-butoxycarbonyl) amine on a chiral center ensures stereochemical integrity is maintained during synthetic sequences, which is often crucial for achieving high target affinity and selectivity. Researchers utilize this intermediate to create compound libraries for high-throughput screening and to develop targeted chemical probes for investigating proteolytic pathways in disease models, such as cancer and neurodegenerative disorders source .

Properties

IUPAC Name

tert-butyl N-[(1S)-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3S/c1-5(6-11-12-8(16)14-6)10-7(13)15-9(2,3)4/h5H,1-4H3,(H,10,13)(H,12,16)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKPNCFZPSYTBZ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)O1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NNC(=S)O1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Route

  • Chiral Amine Preparation : (S)-1-Aminoethyl-5-mercapto-1,3,4-oxadiazole is synthesized via asymmetric hydrogenation of an α,β-unsaturated nitrile followed by cyclization with thiosemicarbazide.
  • Boc Protection : The amine reacts with Boc₂O (1.1 eq) in THF at 0°C→RT for 12 h, yielding the tert-butyl carbamate intermediate.
  • Oxadiazole Formation : Amidoxime 6a (1.0 eq) undergoes cyclodehydration with trifluoroacetic anhydride (TFAA) in DCM, generating the 1,3,4-oxadiazole ring.

Table 2: Representative Reaction Conditions

Step Reagents Solvent Temp (°C) Time (h) Yield (%)
Boc Boc₂O, DMAP THF 25 12 78
Cyclo TFAA, Et₃N DCM 0→25 4 65

Optimization of Mercapto Group Incorporation

Post-cyclization thiolation using Lawesson's reagent or H₂S gas introduces the mercapto group, though these methods risk over-sulfidation. A superior approach employs 5-mercapto-1,3,4-oxadiazole building blocks generated in situ from thiourea derivatives. Source reports a 99% pure final product when using thiocarbonyl diimidazole (TCDI) as the sulfur source, followed by acidic workup.

Analytical Characterization

The compound is characterized by:

  • HPLC : Retention time 8.2 min (C18 column, 70:30 H₂O:MeCN)
  • NMR : δ 1.39 (s, 9H, Boc CH₃), δ 4.12 (q, J=6.5 Hz, 1H, CH), δ 13.1 (s, 1H, SH)
  • MS (ESI+) : m/z 246.1 [M+H]⁺

Table 3: Physicochemical Properties

Property Value
Melting Point 158-160°C (dec.)
Specific Rotation [α]²⁵D = -38.7° (c 1, AcOH)
Solubility DMSO >100 mg/mL

Industrial-Scale Production Considerations

Ambeed outlines a pilot-scale process producing 100 kg/month with:

  • Cost Efficiency : THF recycling reduces solvent waste by 40%
  • Purity Control : Recrystallization from EtOAc/hexane achieves >99% purity
  • Storage : Lyophilized powder stable for 24 months at 2-8°C

Applications in Drug Discovery

The compound serves as:

  • Antimicrobial Precursor : 1,3,4-Oxadiazoles exhibit MIC values of 0.5 µg/mL against S. aureus
  • Protease Inhibitor Scaffold : Thiol group coordinates Zn²⁺ in metalloenzyme active sites

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(1S)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides or sulfonic acids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl [(1S)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate exhibits several biological activities:

Antimicrobial Properties : Studies have shown that compounds containing the oxadiazole moiety often display antimicrobial activity. The presence of the mercapto group may enhance this effect by facilitating interactions with microbial enzymes or cell membranes.

Cytotoxicity : Preliminary evaluations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, its derivatives have been tested for their efficacy in inhibiting cell proliferation in human liver cancer cells (HepG2) and other tumor models .

Antioxidant Activity : The compound's ability to scavenge free radicals has been investigated, indicating potential applications in preventing oxidative stress-related diseases.

Medicinal Chemistry Applications

The unique structure of this compound positions it as a candidate for drug development:

Drug Design : The oxadiazole ring is known for its role in drug design due to its ability to mimic peptide bonds and interact with biological targets. This compound could serve as a scaffold for developing new therapeutic agents targeting specific diseases.

Chiral Drug Development : The (1S) configuration of the compound suggests it can be utilized in synthesizing chiral drugs, which are crucial in enhancing the efficacy and reducing side effects in pharmacological applications.

Agricultural Applications

There is growing interest in the use of such compounds in agriculture:

Pesticide Development : The antimicrobial properties of this compound can be harnessed to develop novel pesticides that are less harmful to beneficial organisms while effectively controlling pests.

Plant Growth Regulators : Compounds with antioxidant properties may also play a role in enhancing plant growth and resilience against environmental stressors.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various oxadiazole derivatives, this compound demonstrated significant inhibitory effects against Gram-positive bacteria. These findings suggest its potential as an alternative to conventional antibiotics .

Case Study 2: Cytotoxicity Assessment

A series of cytotoxicity assays conducted on HepG2 cells revealed that this compound could inhibit cell growth at micromolar concentrations. Further studies are warranted to explore its mechanism of action and therapeutic window .

Mechanism of Action

The mechanism of action of tert-butyl [(1S)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially modifying their activity. The oxadiazole ring may interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Key Findings :

  • The mercapto group in the target compound confers nucleophilic reactivity but necessitates careful handling under inert atmospheres to prevent disulfide formation .
  • Sulfonyl () and sulfanyl () derivatives exhibit greater stability, with the former’s electron-withdrawing sulfonyl group reducing metabolic degradation rates .

Modifications to the Carbamate or Alkyl Chain

Compound Name Carbamate/Chain Structure Biological Relevance
tert-butyl [(1S)-2-methyl-1-(1,3,4-oxadiazol-2-yl)propyl]carbamate () Branched isopropyl chain Increased steric hindrance may reduce enzymatic hydrolysis of the carbamate
tert-butyl (((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate () Cyclohexyl-methoxy and pyrrolopyrimidine groups Demonstrates cross-pharmacophore compatibility for kinase inhibition

Key Findings :

  • Branching in the alkyl chain () enhances metabolic stability compared to the linear ethyl group in the target compound .
  • Hybrid structures combining oxadiazole with heterocycles like pyrrolopyrimidine () show expanded target selectivity in kinase assays .

Stability and Reactivity Trends

  • Oxidation Sensitivity : The mercapto group in the target compound is a liability under aerobic conditions, whereas sulfonyl or arylthioether analogs () are less prone to oxidation .
  • Solubility: The target compound’s solubility in polar solvents (e.g., ethanol, THF) is moderate, but fluorinated derivatives () exhibit lower aqueous solubility due to increased hydrophobicity .
  • Synthetic Accessibility : The target compound’s synthesis requires precise control of hydrazine cyclization steps (analogous to ), while sulfonyl derivatives demand additional oxidation steps, increasing synthetic complexity .

Biological Activity

tert-butyl [(1S)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate, with the chemical formula C₉H₁₅N₃O₃S and a molecular weight of 245.3 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₁₅N₃O₃S
Molecular Weight245.3 g/mol
CAS Number1173685-53-4
MDL NumberMFCD03848255
Hazard ClassificationIrritant

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the oxadiazole and mercapto groups suggests potential roles in:

  • Antioxidant Activity : Compounds containing oxadiazole rings have been reported to exhibit antioxidant properties, which may help in reducing oxidative stress in cells.
  • Enzyme Inhibition : Similar compounds have shown inhibition of key enzymes involved in metabolic pathways, suggesting that this compound may also exhibit such effects.

In Vitro Studies

Research indicates that derivatives of oxadiazoles possess significant biological activities. For instance, studies on related compounds have demonstrated:

  • Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. One study highlighted that oxadiazole derivatives inhibited the growth of various cancer cell lines including breast and lung cancer cells .

Case Studies

A review of literature reveals several relevant findings regarding the biological activity of related compounds:

  • Anticancer Activity : A study on a series of oxadiazole derivatives reported significant inhibition of RET kinase activity, which is implicated in various cancers. The compound I-8 showed moderate to high potency against cancer cell lines .
  • Neuroprotective Properties : Research on related compounds indicated that they could protect against amyloid-beta toxicity in astrocytes, suggesting a potential application in Alzheimer's disease treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl [(1S)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of carbamate derivatives often involves multi-step reactions, including protection/deprotection strategies for functional groups. For example, tert-butyl carbamates are typically synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical for yield improvement. Evidence from similar compounds suggests using tert-butoxycarbonyl (Boc) protection for amine groups to prevent side reactions . Characterization of intermediates via NMR and mass spectrometry ensures structural fidelity at each step.

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

  • Methodological Answer : Storage at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) is recommended to prevent hydrolysis or oxidation of the carbamate and thiol groups . Stability studies on analogous compounds indicate sensitivity to moisture and strong acids/bases, necessitating desiccants in storage environments. Handling in fume hoods with PPE (gloves, lab coats, and safety goggles) minimizes exposure risks .

Q. What analytical techniques are most effective for characterizing its purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are indispensable. X-ray crystallography, as applied to tert-butyl carbamate derivatives, can resolve stereochemical details (e.g., the (1S) configuration) and hydrogen-bonding interactions in solid-state structures .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Density functional theory (DFT) calculations can model the electronic properties of the 1,3,4-oxadiazole and thiol moieties to predict regioselectivity in nucleophilic/electrophilic reactions. Molecular docking simulations may also assess interactions with biological targets, such as enzymes or receptors, by analyzing binding affinities and steric compatibility .

Q. What strategies resolve contradictions in experimental data related to its biological activity?

  • Methodological Answer : Discrepancies in bioactivity data often arise from variations in assay conditions (e.g., pH, solvent, or cell-line specificity). Systematic validation using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) and meta-analysis of published datasets can clarify mechanisms. For example, conflicting cytotoxicity results might be resolved by controlling for thiol-mediated redox interference .

Q. How does the stereochemistry at the (1S) position influence its interactions in catalytic systems?

  • Methodological Answer : Chiral carbamates can act as ligands or catalysts in asymmetric synthesis. The (1S) configuration may induce stereoselectivity via steric or electronic effects. Comparative studies using enantiomeric pairs (e.g., (1S) vs. (1R)) under identical reaction conditions (e.g., Suzuki-Miyaura coupling) can isolate stereochemical impacts on catalytic efficiency .

Q. What are the decomposition pathways under high-temperature conditions, and how to mitigate them?

  • Methodological Answer : Thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) identify decomposition products (e.g., CO₂, isobutylene, or oxadiazole fragments). Stabilizers like antioxidants (e.g., BHT) or inert matrices (e.g., silica gel) can reduce thermal degradation. Kinetic studies under controlled heating rates provide activation energy data for predictive modeling .

Q. How to evaluate its environmental impact given limited ecotoxicity data?

  • Methodological Answer : Extrapolate from structurally related compounds using quantitative structure-activity relationship (QSAR) models to estimate parameters like biodegradability (e.g., log Kow) and aquatic toxicity. Microcosm experiments with soil/water systems can assess bioaccumulation potential, while Ames tests screen for mutagenicity .

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